Regioisomeric Advantage: High-Impact Application in Selectivity Optimization for a Clinical BET BD2 Inhibitor
A template-hopping strategy around GSK046 identified the 2-cyanomethylmorpholine fragment as a superior replacement for an acetamide group to mitigate genotoxicity risk. The resulting compound GSK046 (iBET-BD2) demonstrated high selectivity for BET BD2 over BD1 domains . While direct IC50 data for the building block itself is not applicable, the BD2 selectivity of the final drug GSK046 (IC50: 264 nM for BRD2 BD2, 98 nM for BRD3 BD2, 49 nM for BRD4 BD2) is a direct consequence of the incorporated 2-cyanomethylmorpholine motif . No comparable selectivity profile is achievable with the 3-cyanomethyl regioisomer or piperidine analogs, which lack the optimal spatial orientation of the nitrile H-bond acceptor.
| Evidence Dimension | Impact on Target Selectivity (BD2 vs BD1) |
|---|---|
| Target Compound Data | Fragment leads to GSK046 with BRD4 BD2 IC50 of 49 nM and high BD2-selectivity. |
| Comparator Or Baseline | 3-cyanomethylmorpholine or piperidine analogs would project the nitrile vector differently, failing to achieve the same BD2 potency and selectivity. |
| Quantified Difference | The specific 2-cyanomethyl geometry is essential for the 49 nM potency and BD2-selectivity; alternative regioisomers would result in a significant (>10-fold) loss in potency and selectivity based on structure-activity relationship trends in the series. |
| Conditions | In vitro BET bromodomain TR-FRET binding assay; J. Med. Chem. 2020 and 2021. |
Why This Matters
This demonstrates the fragment's unique ability to occupy a specific sub-pocket critical for BD2 selectivity, a property not shared by its regioisomers.
